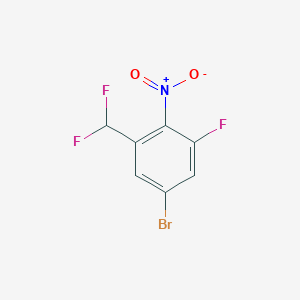
5-Bromo-1-(difluoromethyl)-3-fluoro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(difluoromethyl)-3-fluoro-2-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(difluoromethyl)-3-fluoro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(difluoromethyl)-3-fluoro-2-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C. The reaction mixture is then quenched with water, and the product is extracted and purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems for reagent addition and product separation can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(difluoromethyl)-3-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Aminated Derivatives: From the reduction of the nitro group.
Substituted Aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-1-(difluoromethyl)-3-fluoro-2-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Agrochemicals: It is a precursor for the synthesis of herbicides and pesticides, contributing to crop protection and yield improvement.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(difluoromethyl)-3-fluoro-2-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the nitro group can enhance the compound’s binding affinity and specificity towards its molecular targets. The difluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, affecting its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one: Similar in structure but contains a pyridine ring instead of a benzene ring.
5-Bromo-1,3-dichloro-2-fluorobenzene: Contains additional chlorine atoms and lacks the nitro group.
Uniqueness
5-Bromo-1-(difluoromethyl)-3-fluoro-2-nitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C7H3BrF3NO2 |
|---|---|
Molecular Weight |
270.00 g/mol |
IUPAC Name |
5-bromo-1-(difluoromethyl)-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H3BrF3NO2/c8-3-1-4(7(10)11)6(12(13)14)5(9)2-3/h1-2,7H |
InChI Key |
MMKIGCJTLRFCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)[N+](=O)[O-])F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


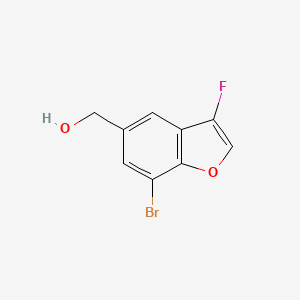
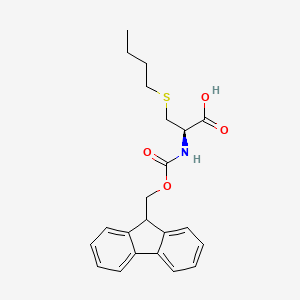
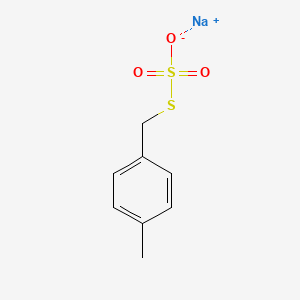
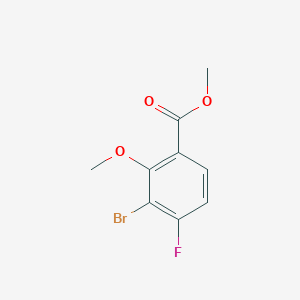
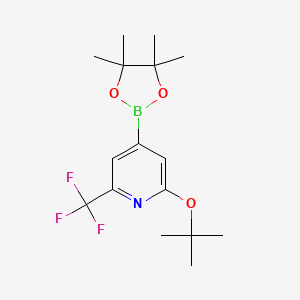
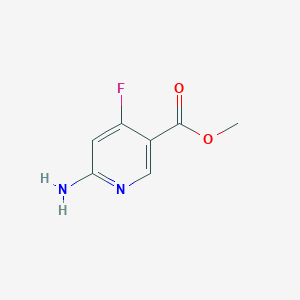
![4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole](/img/structure/B12852733.png)
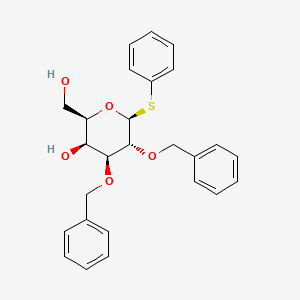
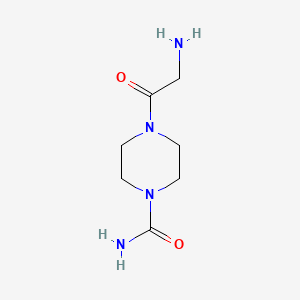

![Thieno[3,2-c]pyridine-6-methanamine](/img/structure/B12852758.png)
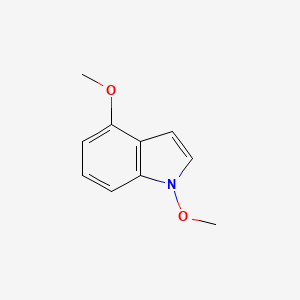
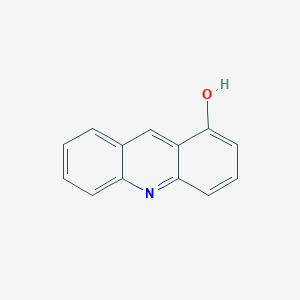
![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate](/img/structure/B12852789.png)
